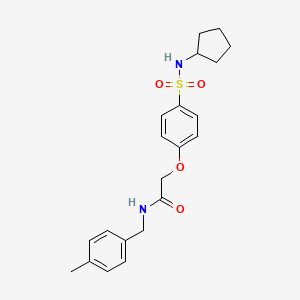
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide, also known as CSP-1103, is a chemical compound that has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential use as a treatment for neuropathic pain and epilepsy.
Wirkmechanismus
The exact mechanism of action of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and receptors involved in inflammatory processes and pain sensation.
Biochemical and Physiological Effects:
2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and other inflammatory diseases. It has also been shown to reduce pain sensitivity in animal models of neuropathic pain and epilepsy. Additionally, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been shown to have a low toxicity profile, making it a potentially safe treatment option.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide is its potential therapeutic applications in various fields of research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide. One potential direction is to further investigate its mechanism of action in order to optimize its use as a therapeutic agent. Additionally, further studies could be conducted to determine its potential use as a treatment for other inflammatory diseases and pain conditions. Finally, research could be conducted to determine the long-term safety and efficacy of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide in humans.
In conclusion, 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide has been studied for its potential therapeutic applications in various fields of research. Its anti-inflammatory and pain-reducing effects make it a potentially useful treatment option. However, further research is needed to fully understand its mechanism of action and optimize its use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide involves the reaction of 4-(N-cyclopentylsulfamoyl)phenol with 4-methylbenzylamine, followed by acetylation with acetic anhydride. This process results in the formation of 2-(4-(N-cyclopentylsulfamoyl)phenoxy)-N-(4-methylbenzyl)acetamide as a white solid.
Eigenschaften
IUPAC Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-6-8-17(9-7-16)14-22-21(24)15-27-19-10-12-20(13-11-19)28(25,26)23-18-4-2-3-5-18/h6-13,18,23H,2-5,14-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBDGYZYITZJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(cyclopentylsulfamoyl)phenoxy]-N-(4-methylbenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716378.png)











![butyl 4-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzoate](/img/structure/B7716469.png)
